molecular formula C28H26ClN3O2 B12697578 N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 94094-69-6

N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B12697578
CAS No.: 94094-69-6
M. Wt: 472.0 g/mol
InChI Key: KWRCSJORDFKKLN-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:

    Diazotization: The first step involves the diazotization of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxynaphthalene-2-carboxylic acid in an alkaline medium to form the azo compound.

    Amidation: The final step involves the reaction of the azo compound with 4-butylaniline to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism of action may involve:

    Binding to Proteins: The azo group can form complexes with proteins, affecting their function.

    Interference with Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Interaction with DNA: Potential binding to DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-4-[(4-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide
  • N-(4-Butylphenyl)-4-[(2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
  • N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxybenzamide

Uniqueness

N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide is unique due to the specific combination of substituents on the aromatic rings, which can influence its color properties, stability, and reactivity. The presence of the butyl group and the chloro-methyl substitution pattern may also affect its solubility and interaction with other molecules.

Properties

CAS No.

94094-69-6

Molecular Formula

C28H26ClN3O2

Molecular Weight

472.0 g/mol

IUPAC Name

N-(4-butylphenyl)-4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C28H26ClN3O2/c1-3-4-7-19-10-13-22(14-11-19)30-28(34)24-17-20-8-5-6-9-23(20)26(27(24)33)32-31-25-15-12-21(29)16-18(25)2/h5-6,8-17,33H,3-4,7H2,1-2H3,(H,30,34)

InChI Key

KWRCSJORDFKKLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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